molecular formula C10H7ClN2O5 B2775706 (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid CAS No. 1383931-94-9

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2775706
CAS No.: 1383931-94-9
M. Wt: 270.63
InChI Key: OZZUVTAMUUOPOJ-ARJAWSKDSA-N
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Description

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-chloro-3-nitroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-chloro-3-aminophenylcarbamoylprop-2-enoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitroaniline and acrylic acid.

Scientific Research Applications

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzoic acid: Similar structure but lacks the carbamoyl and prop-2-enoic acid moieties.

    2-chloro-5-nitrobenzoic acid: Similar structure with different positioning of the chloro and nitro groups.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a nitro and chloro group but attached to a pyridine ring instead of a phenyl ring.

Uniqueness

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (carbamoyl) groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(Z)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUVTAMUUOPOJ-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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